![molecular formula C10H12N4 B2859243 (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine CAS No. 1341826-26-3](/img/structure/B2859243.png)
(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C10H12N4. It has an average mass of 188.23 Da and a monoisotopic mass of 188.105526 Da .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine” consists of a pyrazole ring attached to a pyridine ring via a methanamine bridge . The pyrazole ring is substituted with a methyl group .Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 86.7±20.4 °C .Scientific Research Applications
Chemical Inhibitors in Drug Metabolism
Pyrazole and pyridine derivatives are crucial in studying drug-drug interactions mediated by Cytochrome P450 enzymes. They serve as selective inhibitors to decipher the involvement of specific CYP isoforms in the metabolism of drugs, thereby predicting potential drug-drug interactions (Khojasteh et al., 2011).
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidines scaffolds, related to the pyrazole and pyridine groups, are pivotal in developing drug candidates with a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. These compounds are the focus of extensive synthetic strategies and structure-activity relationship studies to create potent therapeutics (Cherukupalli et al., 2017; Chauhan & Kumar, 2013).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, which are structurally related to pyrazole and pyridine derivatives, find applications in optoelectronic materials. These compounds, incorporated into π-extended conjugated systems, have been utilized in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices (Lipunova et al., 2018).
Synthesis of Novel Compounds
Pyrazole and pyridine derivatives are integral in synthesizing new compounds with potential pharmaceutical and medicinal applications. These derivatives are synthesized through various chemical reactions, contributing significantly to the development of new drugs and materials (Parmar et al., 2023).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives, similar in structure to the subject compound, have been extensively explored as kinase inhibitors in drug development. Their versatility in binding to kinases through multiple modes makes them valuable scaffolds in designing inhibitors targeting a broad range of kinases (Wenglowsky, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H317, H319, and H335. Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was identified as a potent NAMPT activator through the optimization of novel urea-containing derivatives .
Biochemical Pathways
The activation of NAMPT by (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various biological processes including metabolism and aging . By enhancing NAMPT activity, this compound increases the production of NAD+, thereby influencing these processes .
Pharmacokinetics
It’s noted that the compound was optimized to attenuate cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound has been designed to minimize interactions with cytochrome P450 enzymes, which are involved in drug metabolism and can affect the bioavailability of a compound .
Result of Action
The activation of NAMPT by (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine leads to an increase in the production of NAD+ . As NAD+ is a crucial cofactor in various biological processes, this increase can have wide-ranging effects at the molecular and cellular levels . .
Action Environment
Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
(2-methylpyrazol-3-yl)-pyridin-3-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-9(4-6-13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPCEVXFBARSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.